1H-benzimidazol-2-ylmethyl 4-aminobenzoate
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Overview
Description
Mechanism of Action
Target of Action
It is known that 4-aminobenzoic acid, a component of this compound, is an intermediate in the synthesis of folate by bacteria, plants, and fungi .
Mode of Action
It is known that benzimidazole derivatives, which this compound is a part of, have been found to exhibit various biological activities . The compound is synthesized by condensing o-phenylenediamine with p-amino benzoic acid to give 2-amino Benzimidazole. In the next step, 2-amino Benzimidazole is treated with different substituted aldehydes and ketones to form substituted Benzimidazole having imine linkage .
Biochemical Pathways
The “4-Amino-benzoic acid 1H-benzoimidazol-2-ylmethyl ester” may affect the folate synthesis pathway, given that 4-Aminobenzoic acid is an intermediate in this pathway
Result of Action
It is known that benzimidazole derivatives have been found to exhibit various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-benzimidazol-2-ylmethyl 4-aminobenzoate typically involves the reaction of 4-aminobenzoic acid with benzimidazole derivatives. One common method is the cyclocondensation of 4-aminobenzoic acid with o-phenylenediamine in the presence of a strong dehydrating agent such as polyphosphoric acid (PPA) at elevated temperatures . The reaction conditions may vary, but typical temperatures range from 140°C to 220°C, and the reaction time is usually around 4 hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has also been explored to improve yield and reduce reaction time . This method involves heating a mixture of 4-aminobenzoic acid and PPA in a microwave oven, resulting in a high yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
1H-benzimidazol-2-ylmethyl 4-aminobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
1H-benzimidazol-2-ylmethyl 4-aminobenzoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.
Biology: The compound is employed in biological assays to study enzyme interactions and cellular processes.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic acid:
Benzimidazole derivatives: Compounds like 2-phenylbenzimidazole share the benzimidazole core but differ in their substituents.
Uniqueness
1H-benzimidazol-2-ylmethyl 4-aminobenzoate is unique due to its combined structural features of both 4-aminobenzoic acid and benzimidazole. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
435342-18-0 |
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Molecular Formula |
C15H14ClN3O2 |
Molecular Weight |
303.74 g/mol |
IUPAC Name |
1H-benzimidazol-2-ylmethyl 4-aminobenzoate;hydrochloride |
InChI |
InChI=1S/C15H13N3O2.ClH/c16-11-7-5-10(6-8-11)15(19)20-9-14-17-12-3-1-2-4-13(12)18-14;/h1-8H,9,16H2,(H,17,18);1H |
InChI Key |
HPVJGYKFZHAXDW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)COC(=O)C3=CC=C(C=C3)N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)COC(=O)C3=CC=C(C=C3)N.Cl |
Origin of Product |
United States |
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